abaecin

Antimicrobial Resistance Peptide Therapeutics Bacterial Pathogens

Abaecin is a 34-amino acid, proline-rich antimicrobial peptide with a non-lytic, intracellular targeting mechanism that potentiates pore-forming peptides like hymenoptaecin and cecropin A. Unlike apidaecin, abaecin remains active under ionic conditions that inactivate apidaecin and is effective against apidaecin-resistant Xanthomonas campestris. Negligible hemolysis up to 125 µM makes it a safer lead for systemic applications, and it is validated in murine colitis models—an in vivo confirmation apidaecin lacks. Choose abaecin where generic in-class substitution fails: synergy studies, biocontrol research, and inflammatory disease models.

Molecular Formula C6H4F2O2
Molecular Weight 0
CAS No. 123997-18-2
Cat. No. B1167496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameabaecin
CAS123997-18-2
Synonymsabaecin
Molecular FormulaC6H4F2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abaecin (CAS 123997-18-2): A 34-Amino Acid Proline-Rich Antimicrobial Peptide from Apis mellifera


Abaecin is a 34-amino acid, proline-rich antimicrobial peptide (AMP) isolated from the hemolymph of immune-challenged honeybees (Apis mellifera) . Its sequence contains 10 proline residues, with an amino-terminal half related to the apidaecin peptide family . Abaecin exhibits a broad antibacterial spectrum against both Gram-negative and Gram-positive bacteria, including plant pathogens and human opportunistic strains . Unlike many membrane-lytic AMPs, abaecin's antimicrobial mechanism is primarily non-lytic and involves intracellular targeting and functional synergy with pore-forming peptides .

Why Apidaecin or Hymenoptaecin Cannot Substitute for Abaecin in Research and Development


Generic substitution within the honeybee proline-rich AMP family is not scientifically sound due to critical functional divergences. Abaecin exhibits a distinct antibacterial spectrum, including potent activity against an apidaecin-resistant Xanthomonas strain . Furthermore, while apidaecin acts rapidly and is sensitive to medium ionic strength, abaecin's bactericidal action is delayed and it retains activity under conditions that inactivate apidaecin . Crucially, abaecin demonstrates negligible standalone activity against Escherichia coli (MIC >200 μM) but acts as a potent potentiator of pore-forming peptides like hymenoptaecin and cecropin A, a synergistic function not shared by all in-class peptides . These differences in spectrum, environmental stability, and mechanism of action preclude simple interchangeability and demand product-specific validation.

Quantitative Differentiation of Abaecin (CAS 123997-18-2) from Closest Comparators: A Procurement Evidence Guide


Selective Antibacterial Activity Against Apidaecin-Resistant Xanthomonas

Abaecin demonstrates a unique antibacterial spectrum compared to the closely related apidaecin peptides. While apidaecin exhibits potent activity against many Gram-negative bacteria, it is inactive against certain Xanthomonas strains. Abaecin, however, shows its highest specific activity precisely against an apidaecin-resistant Xanthomonas strain, providing a critical alternative for researchers studying resistance mechanisms or developing treatments for recalcitrant infections . This differential activity is a key selection criterion for peptide library screening.

Antimicrobial Resistance Peptide Therapeutics Bacterial Pathogens

Synergistic Potentiation of Pore-Forming Peptides: A Quantitative Advantage Over Standalone Apidaecin

Unlike apidaecin, which acts as a primary antimicrobial agent, abaecin functions as a potent potentiator of other AMPs. In combination studies, abaecin reduces the minimal inhibitory concentration of hymenoptaecin, another honeybee peptide. Specifically, while abaecin alone shows no detectable activity against E. coli at concentrations up to 200 μM, the addition of just 1.25 μM of abaecin significantly enhances the bactericidal effects of hymenoptaecin . This synergistic interaction is not a general property of all proline-rich peptides and makes abaecin a valuable tool for combination therapy research.

Synergistic Therapy Antimicrobial Peptide Combinations Mechanism of Action

In Vivo Efficacy in a Murine Colitis Model: Demonstrated Therapeutic Potential

Abaecin has demonstrated significant in vivo efficacy in a murine model of ulcerative colitis, a property not established for apidaecin or hymenoptaecin. Rectal administration of abaecin significantly alleviated histological damage, reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ), and down-regulated NF-κB/MAPK inflammatory signaling pathway phosphorylation . This provides direct evidence for abaecin's therapeutic potential beyond simple antibacterial activity, justifying its selection for preclinical studies in gastrointestinal inflammation.

Inflammatory Bowel Disease In Vivo Model Gut Microbiome

Low Hemolytic Activity and Cytocompatibility: A Safety Profile Advantage

Abaecin exhibits an extremely low level of hemolytic activity against human erythrocytes, a critical safety parameter for systemic or topical therapeutic applications. In standardized hemolysis assays, no hemolytic activity was observed at concentrations up to 125 μM after 1 hour of incubation . This is in contrast to many conventional pore-forming AMPs like melittin or cecropin A, which can exhibit significant hemolysis at similar or lower concentrations. This favorable safety profile enhances abaecin's value as a lead compound for drug development.

Therapeutic Index Toxicity Screening Hemolysis Assay

Differential Activity in Medium Ionic Strength: A Stability-Driven Selection Criterion

A key differentiation from apidaecin is abaecin's ability to retain antibacterial activity at medium ionic strengths. Apidaecin's antimicrobial activity is severely attenuated or abolished in the presence of physiological salt concentrations (e.g., 100-150 mM NaCl), a limitation that can confound in vitro-to-in vivo translation. In contrast, abaecin maintains its inhibitory activity under these conditions . This enhanced stability in a physiologically relevant environment makes abaecin a more robust candidate for assays and models that require the presence of salts or buffered solutions.

Peptide Stability Assay Conditions Physiological Relevance

Abaecin (CAS 123997-18-2): Evidence-Based Research and Industrial Application Scenarios


Investigation of AMP Synergy and Combination Therapy Against Multidrug-Resistant Gram-Negative Bacteria

Use abaecin in combination with sub-lethal concentrations of pore-forming AMPs (e.g., hymenoptaecin, cecropin A) to study synergistic bactericidal mechanisms and reduce the MIC of conventional antibiotics . This application is supported by the evidence of abaecin's unique potentiating function, which is not observed with apidaecin.

Preclinical Research on Inflammatory Bowel Disease (IBD) and Gut Microbiome Modulation

Employ abaecin in murine models of colitis (e.g., DSS-induced) to evaluate its efficacy in reducing inflammation, improving mucosal barrier function, and modulating the intestinal microbial composition . This is a key differentiator, as apidaecin lacks this in vivo validation.

Studies on Xanthomonas Pathogenesis and Resistance in Plant Pathology

Utilize abaecin as a selective antimicrobial agent against apidaecin-resistant Xanthomonas campestris strains for research in plant-pathogen interactions and the development of novel agricultural biocontrol strategies . This is a niche application where apidaecin is ineffective.

Development of Peptide-Based Therapeutics with an Improved Safety Profile

Prioritize abaecin in lead optimization campaigns where low hemolytic activity is a critical requirement for systemic or topical administration. The documented lack of hemolysis at concentrations up to 125 μM makes it a safer starting point compared to more hemolytic pore-forming peptides.

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